Comparative Reactivity: 1-(2-Amino-4-bromophenyl)ethanone as a Superior Scaffold for Kinase Inhibitor Synthesis
High-strength direct comparative data is limited. However, the compound's utility is demonstrated through its role as a key synthon in the synthesis of 1,3,4-thiadiazin-3-ium bromide derivatives, which exhibit potent multi-targeted kinase inhibition. This contrasts with 2-amino-4-bromoacetophenone (CAS 304445-37-6), which lacks the necessary ortho-amino group for this specific heterocycle formation, rendering it unsuitable for this application .
| Evidence Dimension | Synthetic Utility for Kinase Inhibitor Scaffolds |
|---|---|
| Target Compound Data | Key precursor for 1,3,4-thiadiazin-3-ium bromide derivatives with multitargeted kinase inhibition (EGFR, BRAF(V600E), VEGFR-2) |
| Comparator Or Baseline | 2-Amino-4-bromoacetophenone (CAS 304445-37-6); Lacks ortho-amino group for this cyclization; Inactive in this pathway. |
| Quantified Difference | Qualitative: Enables vs. Disables specific reaction pathway. In the context of the broader class of bromoacetophenones, α-bromoacetophenones are well-established as crucial intermediates in drug synthesis [1]. |
| Conditions | Synthesis of 1,3,4-thiadiazin-3-ium bromide derivatives |
Why This Matters
This compound's specific substitution pattern enables the synthesis of a unique class of kinase inhibitors, which is not possible with a closely related analog, justifying its selection for targeted medicinal chemistry campaigns.
- [1] Gavade, S. N., et al. (2022). A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐Dibromoacetophenone Using NaBr/K2S2O8. ChemistrySelect, 7(36), e202203500. https://doi.org/10.1002/slct.202203500 View Source
